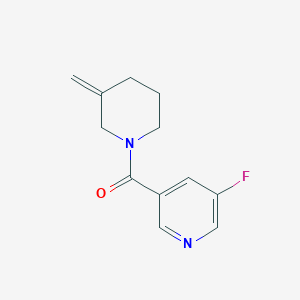![molecular formula C15H23NO3 B2634167 2-[(1-Adamantylacetyl)amino]propanoic acid CAS No. 237401-00-2](/img/structure/B2634167.png)
2-[(1-Adamantylacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Adamantylacetyl)amino]propanoic acid is a compound that features an adamantane moiety, which is a highly stable and rigid structure The adamantane group is known for its unique three-dimensional diamond-like structure, which imparts significant stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Adamantylacetyl)amino]propanoic acid typically involves the following steps:
Formation of the Adamantylacetyl Intermediate: The adamantane moiety is first functionalized to introduce an acetyl group. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The adamantylacetyl intermediate is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group. This can be achieved through a variety of methods, including the use of Grignard reagents or organolithium compounds to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Adamantylacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the adamantane ring.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction typically results in the formation of alcohols or amines.
Substitution: Substitution reactions can yield halogenated derivatives or other substituted adamantane compounds.
Scientific Research Applications
2-[(1-Adamantylacetyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of adamantane derivatives.
Biology: The compound’s stability and unique structure make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound’s stability and resistance to degradation make it suitable for use in materials science, including the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylacetyl)amino]propanoic acid depends on its specific application. In biological systems, the adamantane moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The propanoic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Another adamantane derivative with a carboxylic acid group, used in similar applications.
2-Adamantanone: A ketone derivative of adamantane, used as an intermediate in organic synthesis.
1-Adamantylamine: An amine derivative of adamantane, used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2-[(1-Adamantylacetyl)amino]propanoic acid is unique due to the combination of the adamantane moiety and the propanoic acid group. This combination imparts both stability and reactivity, making it a versatile compound for various applications. The presence of the amide bond also allows for further functionalization and modification, enhancing its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-9(14(18)19)16-13(17)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h9-12H,2-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHIRCRLTNKXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2634084.png)
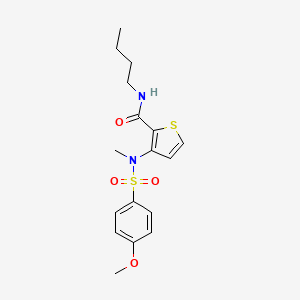
![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)

![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)
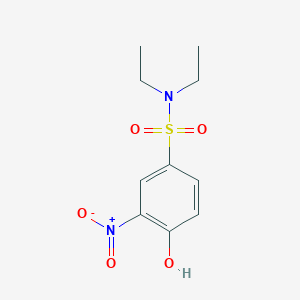
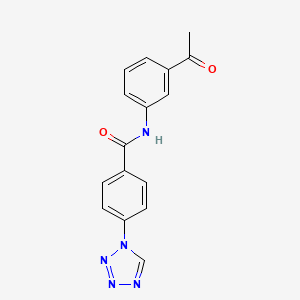
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
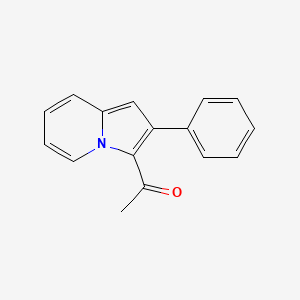
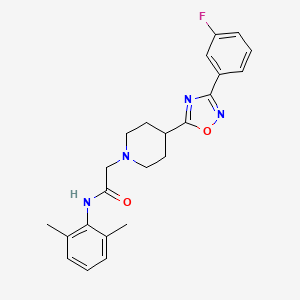
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2634105.png)
